![molecular formula C15H15BrN4O B2361394 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097899-55-1](/img/structure/B2361394.png)
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research has detailed the hydrogen-bonding patterns and molecular structure of enaminones, which are closely related to the chemical structure of interest. These studies highlight the significance of intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of stable molecular structures. Such insights are crucial for understanding the compound's behavior in various chemical contexts (Balderson et al., 2007).
Synthesis and Biological Evaluation
Several research efforts have focused on synthesizing new derivatives and evaluating their biological activities. For instance, the synthesis of coumarin derivatives and their subsequent testing for antimicrobial activity demonstrates the potential pharmaceutical applications of these compounds (Al-Haiza et al., 2003). Moreover, the creation of pyrimidine-azetidinone analogs and their assessment for antioxidant, antimicrobial, and antitubercular activities further exemplifies the compound's relevance in drug development (Chandrashekaraiah et al., 2014).
Novel Synthesis Approaches
Research on novel synthesis methods, such as the development of new pyrimidine derivatives with antibacterial activity, showcases the compound's utility in creating new antimicrobial agents. Such studies not only expand the chemical repertoire but also contribute to the fight against resistant bacterial strains (Salahuddin et al., 2009).
Chemical Interactions and Binding Studies
Investigations into the chemical interactions and binding behaviors of related compounds, such as studies on fluorescence binding with bovine serum albumin, provide valuable insights into the compound's potential interactions within biological systems. These findings are crucial for the development of drugs and understanding their mechanisms of action (Meng et al., 2012).
Potential as Elastase Inhibitors
Research on azetidin-2-ones as potential elastase inhibitors highlights the compound's prospective use in treating conditions related to elastase activity. Elastase, an enzyme involved in tissue degradation, is a target for therapeutic intervention in diseases such as emphysema and cystic fibrosis (Beauve et al., 1999).
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDSGRQXLFQBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)
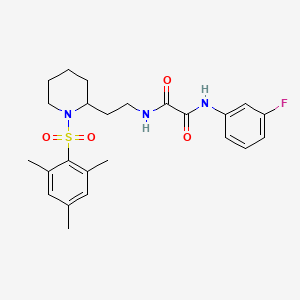
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2361315.png)
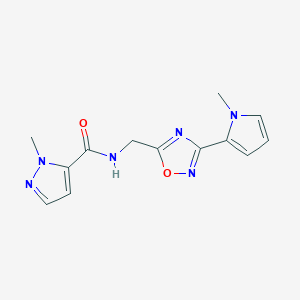

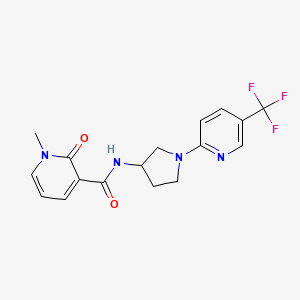
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)
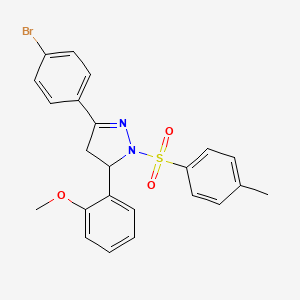

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
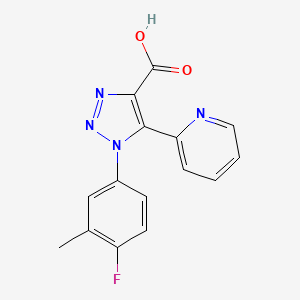
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
